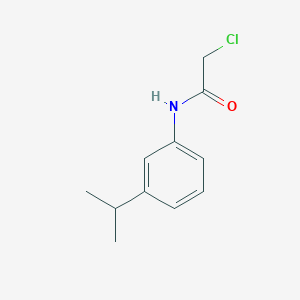
2-chloro-N-(3-isopropylphenyl)acetamide
Vue d'ensemble
Description
2-chloro-N-(3-isopropylphenyl)acetamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3-isopropylphenyl)acetamide consists of a chloroacetamide group attached to an isopropylphenyl group . The exact structure can be visualized using chemical structure imaging tools .Physical And Chemical Properties Analysis
2-chloro-N-(3-isopropylphenyl)acetamide is a solid at room temperature . Its molecular weight is 211.69 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The synthesis and molecular docking analysis of related compounds have shown potential in anticancer activities, targeting the VEGFr receptor. These compounds have been synthesized and characterized by various spectroscopic techniques, confirming their structure and potential biological applications (Sharma et al., 2018).
- Another study focused on the crystallographic analysis of a similar acetamide, highlighting the molecular interactions within its structure. This analysis provides insights into the compound's potential intermolecular interactions, which could influence its biological activity (Saravanan et al., 2016).
Molecular Docking and Anticancer Potential
- A notable study involved the synthesis, X-ray crystallography, and theoretical investigation of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, emphasizing its optical properties and solvatochromic effects. This research could pave the way for developing new materials with potential applications in sensors or as molecular probes (Jansukra et al., 2021).
Potential Applications in Pesticide Development
- Research into derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, aiming at potential pesticide applications, has provided new diffraction data. These organic compounds, characterized by X-ray powder diffraction, underline the continued exploration of acetamides in developing new pesticidal agents (Olszewska et al., 2009).
Antibacterial and Antimicrobial Research
- Synthesis and QSAR studies of certain acetamide analogs have been conducted to evaluate their antibacterial activity against gram-positive and gram-negative bacteria. These studies underscore the role of structural and physicochemical parameters in enhancing the antibacterial efficacy of acetamides (Desai et al., 2008).
Propriétés
IUPAC Name |
2-chloro-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)9-4-3-5-10(6-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVVQJCHGHPBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-isopropylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



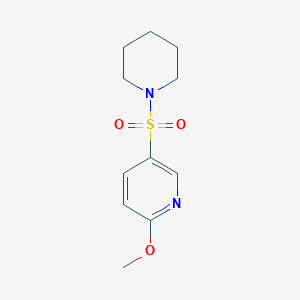
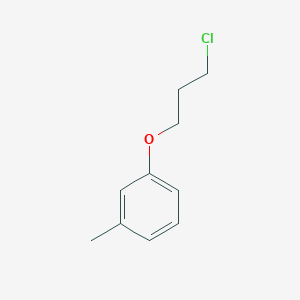
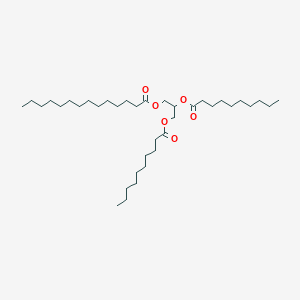
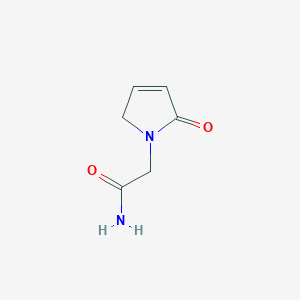
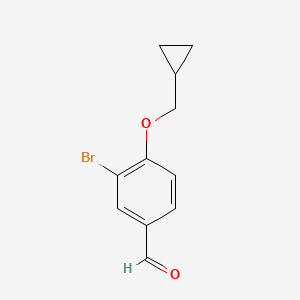
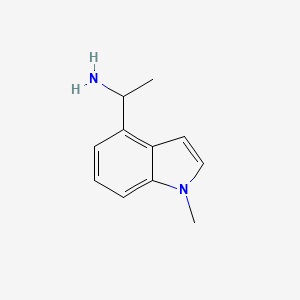
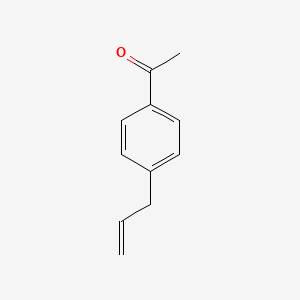
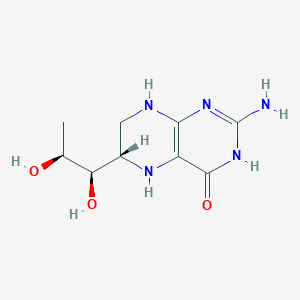
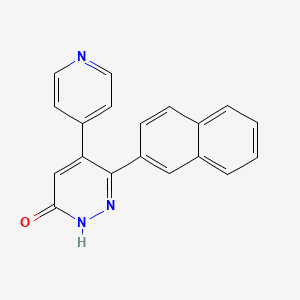
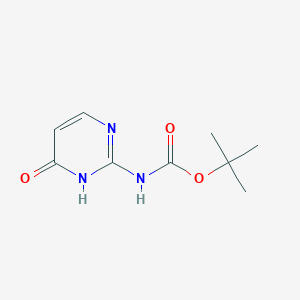
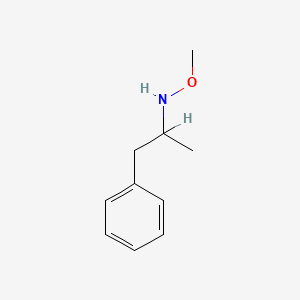
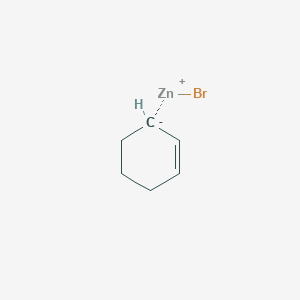
![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)
